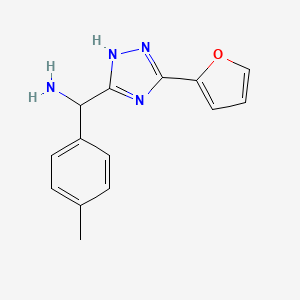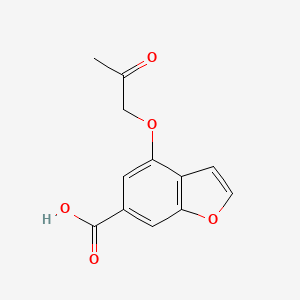
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid is a chemical compound with the molecular formula C13H19N5O2S It is characterized by the presence of a purine ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid typically involves the reaction of a purine derivative with a butanoic acid derivative under specific conditions. One common method involves the use of thiol-ene click chemistry, where a thiol group reacts with an alkene to form a thioether bond . The reaction conditions often include the use of a catalyst, such as a photoinitiator, and may require specific temperature and pH conditions to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product but often include specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .
Scientific Research Applications
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to biologically active purines.
Mechanism of Action
The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
- 2-((6-Amino-9H-purin-8-yl)thio)butanoic acid
- (2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid
Uniqueness
What sets 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid apart is its unique butyl substitution on the purine ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19N5O2S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
2-(6-amino-9-butylpurin-8-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C13H19N5O2S/c1-3-5-6-18-11-9(10(14)15-7-16-11)17-13(18)21-8(4-2)12(19)20/h7-8H,3-6H2,1-2H3,(H,19,20)(H2,14,15,16) |
InChI Key |
QUZOVLWZZUNHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1SC(CC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


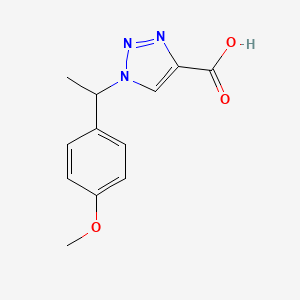
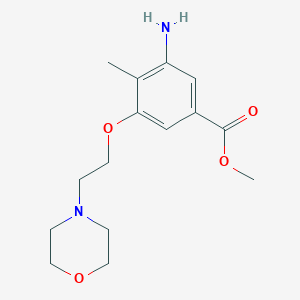

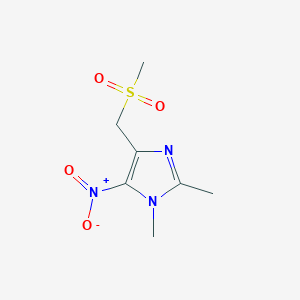

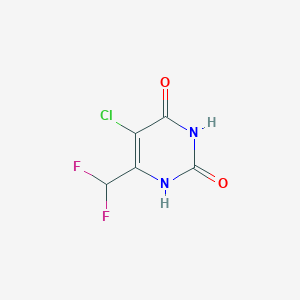

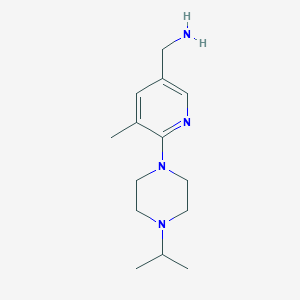
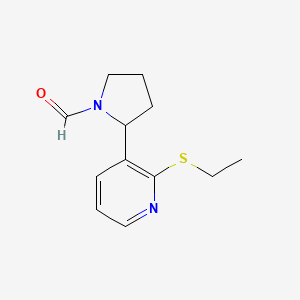
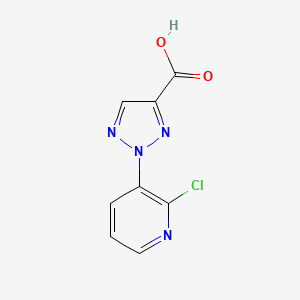
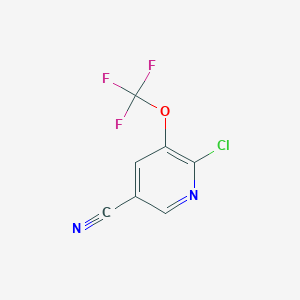
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
